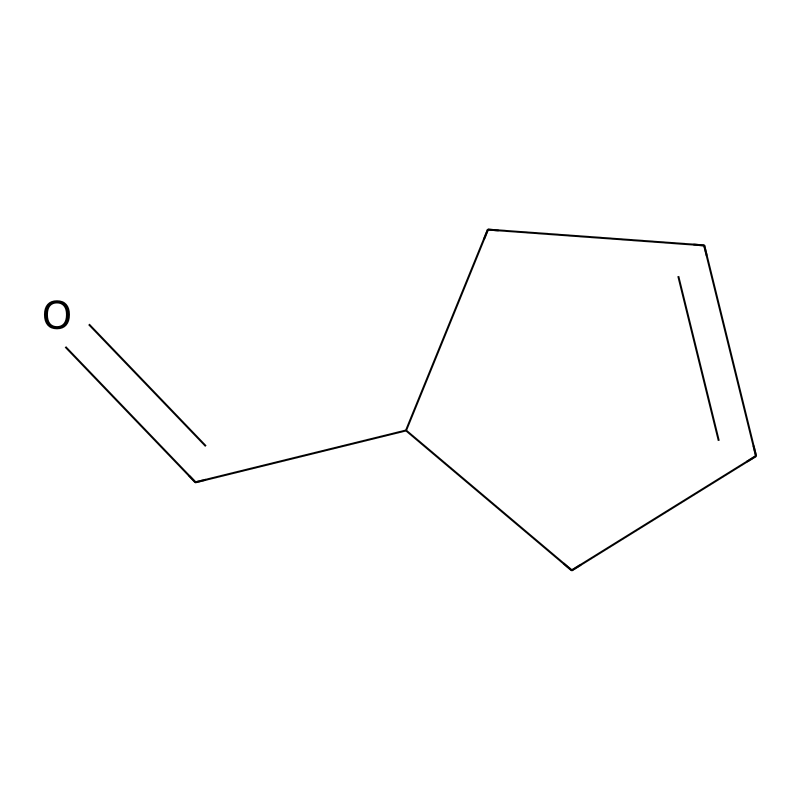

Cyclopent-3-ene-1-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Cyclopent-3-ene-1-carbaldehyde is a valuable building block for the synthesis of more complex molecules due to its reactive aldehyde group and the presence of a cyclopentene ring. Researchers utilize it in various organic reactions, including:

- Aldol condensation: This reaction combines cyclopent-3-ene-1-carbaldehyde with another carbonyl compound to form a β-hydroxycarbonyl compound .

- Wittig reaction: This reaction utilizes cyclopent-3-ene-1-carbaldehyde with a phosphonium ylide to form a new alkene with a longer carbon chain .

- Cycloaddition reactions: The presence of the double bond in cyclopent-3-ene-1-carbaldehyde makes it suitable for cycloaddition reactions with various dienophiles to form cyclic compounds .

These reactions allow researchers to create various organic molecules with specific functionalities, useful in developing new materials, pharmaceuticals, and other applications.

Studies on Biological Activity

Cyclopent-3-ene-1-carbaldehyde is an organic compound characterized by a cyclopentene ring with a formyl group attached at the first position. Its molecular formula is CHO, and it has a molecular weight of approximately 100.14 g/mol. This compound is notable for its unique structural features, which include a double bond in the cyclopentene ring and a carbonyl group, making it an interesting subject for both synthetic chemistry and biological studies .

- Aldol Condensation: It can undergo aldol condensation with other aldehydes or ketones to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.

- Electrophilic Addition: The double bond in cyclopent-3-ene can react with electrophiles, leading to the formation of more complex structures.

- Reduction Reactions: Cyclopent-3-ene-1-carbaldehyde can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride .

While specific biological activity data for cyclopent-3-ene-1-carbaldehyde is limited, compounds with similar structures often exhibit interesting biological properties. For instance, many cyclopentene derivatives are studied for their potential anti-inflammatory and anticancer activities. The presence of the aldehyde functional group may also contribute to reactivity with biological molecules, potentially leading to various pharmacological effects .

Cyclopent-3-ene-1-carbaldehyde can be synthesized through several methods:

- From Cyclopentene: One common method involves the oxidation of cyclopentene using ozone followed by reductive workup to yield the aldehyde.

- Via Grignard Reagents: Cyclopentene can react with Grignard reagents followed by hydrolysis to form the desired aldehyde.

- Domino Reactions: Recent studies have reported domino reactions that yield multifunctionalized derivatives of cyclopent-3-ene, showcasing the versatility of this compound in synthetic organic chemistry .

Cyclopent-3-ene-1-carbaldehyde has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Due to its unique odor profile, it may find applications in flavoring and fragrance formulations.

- Material Science: Its derivatives could be utilized in creating novel materials with specific properties due to their reactive functional groups .

Interaction studies involving cyclopent-3-ene-1-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. The carbonyl group makes it susceptible to nucleophilic attack, while the double bond allows for electrophilic addition reactions. Additionally, studies on its interactions with biological molecules could provide insights into potential therapeutic applications or toxicological profiles .

Cyclopent-3-ene-1-carbaldehyde shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexene-1-carbaldehyde | CHO | Contains a six-membered ring; higher molecular weight |

| 3-Cyclohexene-1-carboxaldehyde | CHO | Carboxaldehyde instead of simple aldehyde |

| 2-Methylcyclopentane | CH | Saturated compound without functional groups |

| Cyclopentane | CH | Fully saturated; lacks reactive functional groups |

Cyclopent-3-ene-1-carbaldehyde is unique due to its combination of a cyclic structure with both an alkene and an aldehyde functional group, which provides distinct reactivity profiles compared to these similar compounds .

Molecular Geometry and Stereochemical Considerations

Cyclopent-3-ene-1-carbaldehyde possesses a molecular formula of C₆H₈O with a molecular weight of 96.13 g/mol [1] [2] [3]. The compound is characterized by a five-membered cyclopentene ring system with the double bond positioned between carbon atoms C3 and C4, while the aldehyde group is attached at the C1 position [1] [2]. This structural arrangement creates a unique geometric configuration that significantly influences the molecule's overall three-dimensional shape and properties.

The molecule exhibits chirality due to the presence of an asymmetric carbon center at C1, where the aldehyde group is attached [1] [2]. This stereogenic center gives rise to two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The chiral nature of the compound is a direct consequence of the non-planar geometry of the cyclopentene ring and the specific positioning of the aldehyde substituent [3] [4].

The cyclopentene ring adopts a non-planar conformation due to the inherent ring strain associated with five-membered ring systems. Unlike the planar geometry observed in aromatic systems, the cyclopentene ring exhibits puckering that relieves some of the angle strain. The preferred conformation is typically an envelope or half-chair configuration, with one carbon atom displaced from the plane defined by the other four ring atoms [4] [5].

Two-Dimensional and Three-Dimensional Conformational Analysis

The conformational analysis of cyclopent-3-ene-1-carbaldehyde reveals several important structural features. The molecule exists primarily in envelope conformations where the ring puckering occurs at different positions, with the most stable conformer having the C5 carbon atom displaced from the plane of the ring [1] [5]. This puckering reduces the torsional strain that would otherwise exist in a hypothetical planar configuration.

The double bond between C3 and C4 introduces additional conformational constraints by maintaining a rigid planar geometry around these carbon centers. This geometric constraint influences the overall flexibility of the ring system and affects the relative positions of substituents attached to the ring. The aldehyde group at C1 extends outward from the ring plane, creating a three-dimensional molecular architecture that is crucial for understanding the compound's reactivity and intermolecular interactions [5] [6].

The conformational flexibility of the cyclopentene ring is characterized by relatively low energy barriers for interconversion between different puckered forms. This flexibility allows the molecule to adopt conformations that minimize steric interactions and optimize electronic effects. The presence of the conjugated system between the C=C double bond and the aldehyde carbonyl group further influences the preferred conformational states [5] [7].

Ring puckering analysis indicates that the molecule undergoes pseudorotation, a process where the position of maximum puckering moves around the ring. This dynamic behavior is characteristic of five-membered ring systems and contributes to the overall conformational landscape of the molecule. The energy differences between various conformers are typically small, allowing for rapid interconversion under normal conditions [6].

Electronic Structure and Orbital Interactions

The electronic structure of cyclopent-3-ene-1-carbaldehyde is characterized by the presence of both σ and π molecular orbitals that define its chemical behavior and physical properties. The molecule contains a total of 22 electrons distributed among various molecular orbitals, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) playing crucial roles in determining reactivity patterns [8] [5].

The π-system of the molecule consists of the C=C double bond in the ring and the C=O double bond of the aldehyde group. These π-orbitals can interact through space and through the σ-framework of the molecule, leading to extended conjugation effects. The interaction between these π-systems influences the electronic distribution and contributes to the overall stability of the molecule [8] [5].

The aldehyde carbonyl group exhibits the characteristic electronic properties of the C=O functional group, with the carbon atom bearing a partial positive charge and the oxygen atom carrying a partial negative charge. This polarization is enhanced by the resonance effects involving the π-electrons of the carbonyl group. The electron-withdrawing nature of the carbonyl group affects the electron density distribution throughout the molecule [5] [6].

Molecular orbital calculations reveal that the HOMO is primarily localized on the C=C double bond with some contribution from the oxygen lone pairs, while the LUMO is centered on the carbonyl carbon of the aldehyde group. This electronic arrangement explains the molecule's susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic attack at the alkene double bond [8] [9].

The dipole moment of cyclopent-3-ene-1-carbaldehyde arises from the polar nature of the C=O bond and the overall molecular geometry. The calculated dipole moment reflects the vector sum of all bond dipoles in the molecule, with the aldehyde group being the primary contributor to the overall molecular polarity [6].

Comparative Structural Features with Related Cyclopentenecarbaldehydes

A comprehensive comparison of cyclopent-3-ene-1-carbaldehyde with related cyclopentenecarbaldehydes reveals significant structural differences that impact their respective properties and reactivity patterns. The positional isomers, including cyclopent-1-ene-1-carbaldehyde and cyclopent-2-ene-1-carbaldehyde, exhibit distinct geometric and electronic characteristics despite sharing the same molecular formula [10] [11] [12].

Cyclopent-1-ene-1-carbaldehyde differs significantly from the target compound in its structural arrangement, with the double bond positioned between C1 and C2, adjacent to the aldehyde-bearing carbon. This proximity creates a conjugated enone system that significantly alters the electronic distribution and reactivity compared to cyclopent-3-ene-1-carbaldehyde. The conjugation in the 1-ene isomer results in increased stability of the π-system and modified spectroscopic properties [10] [11].

The 2-ene isomer, cyclopent-2-ene-1-carbaldehyde, represents an intermediate case where the double bond is positioned between C2 and C3. This arrangement allows for some degree of conjugation between the π-systems while maintaining the chiral nature of the molecule due to the asymmetric carbon at C1. The electronic properties of this isomer fall between those of the 1-ene and 3-ene compounds [12] [13].

When compared to the saturated analog, cyclopentanecarbaldehyde, the presence of the double bond in cyclopent-3-ene-1-carbaldehyde introduces additional rigidity to the ring system and provides a site for potential chemical modification. The saturated compound exhibits greater conformational flexibility but lacks the electronic effects associated with the π-system [14].

The comparison extends to ring-expanded analogs such as 3-cyclohexene-1-carbaldehyde, which contains a six-membered ring system. The larger ring size in the cyclohexene derivative results in reduced ring strain and different conformational preferences. The six-membered ring typically adopts a half-chair conformation with the double bond in a pseudo-equatorial position, contrasting with the envelope conformations preferred by the five-membered ring systems [15] [16].

The electronic properties of these related compounds vary significantly based on the position of the double bond relative to the aldehyde group and the ring size. These structural variations influence important molecular properties such as dipole moments, polarizability, and frontier orbital energies, which ultimately determine the chemical behavior and potential applications of each compound [5] [6].

The comparative analysis reveals that cyclopent-3-ene-1-carbaldehyde occupies a unique position among cyclic aldehydes, combining the structural features of a moderately strained five-membered ring with the electronic properties of an isolated double bond system. This combination results in distinctive reactivity patterns and physical properties that distinguish it from its structural analogs [1] [2] [3] [4].